molecular formula C54H75N13O11 B158815 Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide CAS No. 138109-95-2

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide

Cat. No. B158815
M. Wt: 1082.3 g/mol
InChI Key: WIUOOARHSKVYCC-NKUVHBIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide (DTPA) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. DTPA is a peptide with a sequence of 10 amino acids and has been used as a tool in various biochemical and physiological studies. In

Mechanism Of Action

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide acts as a substrate for various enzymes, including proteases, kinases, and phosphatases. It is also a ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide can interact with these enzymes and receptors, leading to changes in their activity and function.

Biochemical And Physiological Effects

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been shown to have various biochemical and physiological effects. It can modulate enzyme activity, leading to changes in cellular signaling pathways. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide can also interact with receptors, leading to changes in ion channel activity and cellular responses. In addition, Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide in lab experiments is its stability. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is resistant to degradation by enzymes and can be used in various experimental conditions. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is also easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of using Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is its relatively large size, which can limit its ability to penetrate cell membranes.

Future Directions

For the use of Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide in scientific research include the development of new drugs, the study of protein structure and function, and the identification of new drug targets.

Synthesis Methods

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during synthesis. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been used in various scientific research applications, including proteomics, drug discovery, and molecular biology. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is used as a standard in mass spectrometry for the quantification of peptides and proteins. It has also been used as a substrate for the evaluation of enzyme activity. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been used as a tool for the development of new drugs and as a ligand for the identification of new drug targets.

properties

CAS RN

138109-95-2

Product Name

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide

Molecular Formula

C54H75N13O11

Molecular Weight

1082.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-(4-hydroxyphenyl)propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C54H75N13O11/c1-32(2)29-40(65-50(75)41(30-34-11-5-3-6-12-34)61-46(71)26-19-33-17-20-36(68)21-18-33)49(74)66-42(31-35-13-7-4-8-14-35)51(76)64-39(23-25-45(56)70)53(78)67-28-10-16-43(67)52(77)63-38(22-24-44(55)69)48(73)62-37(47(57)72)15-9-27-60-54(58)59/h3-8,11-14,17-18,20-21,32,37-43,68H,9-10,15-16,19,22-31H2,1-2H3,(H2,55,69)(H2,56,70)(H2,57,72)(H,61,71)(H,62,73)(H,63,77)(H,64,76)(H,65,75)(H,66,74)(H4,58,59,60)/t37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

WIUOOARHSKVYCC-NKUVHBIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O

sequence

YFLFQPQR

synonyms

daY8Ra
desamino-Tyr-Phe-Leu-Phe-Gln-Pro-Gln-Arg-NH2
desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide
desaminoYFLFQPQRamide

Origin of Product

United States

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